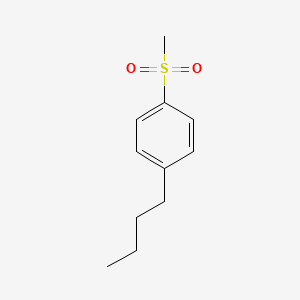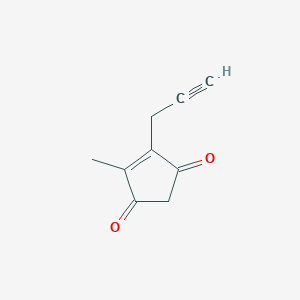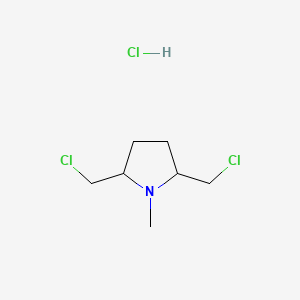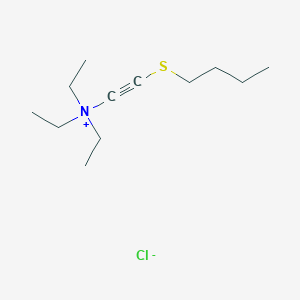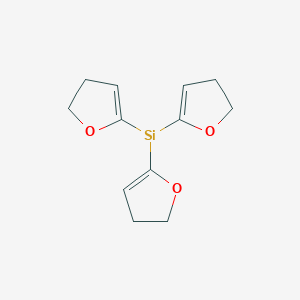
CID 23262636
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 23262636 is a useful research compound. Its molecular formula is C12H15O3Si and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves various synthetic routes and reaction conditions. These methods can include:
Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to accelerate the reaction process.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the compound.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: A continuous flow of reactants and products to maintain a steady production rate.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: Replacing one atom or group of atoms with another.
Addition: Adding atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield substituted derivatives.
Applications De Recherche Scientifique
Chemical compounds like “CID 23262636” can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in organic synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, such as drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of a chemical compound involves the molecular targets and pathways it interacts with. This can include:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “CID 23262636” can be identified based on structural similarities and functional groups. These compounds may include:
Analogues: Compounds with similar structures but different substituents.
Derivatives: Compounds derived from the parent compound by chemical modification.
Uniqueness
The uniqueness of “this compound” can be highlighted by comparing its properties, reactivity, and applications with those of similar compounds. This can include differences in:
Chemical Stability: Resistance to degradation under various conditions.
Biological Activity: Specific interactions with biological targets.
Industrial Utility: Efficiency and cost-effectiveness in industrial applications.
Propriétés
Formule moléculaire |
C12H15O3Si |
|---|---|
Poids moléculaire |
235.33 g/mol |
InChI |
InChI=1S/C12H15O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h4-6H,1-3,7-9H2 |
Clé InChI |
WDKUQOOCUAPYJA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C1)[Si](C2=CCCO2)C3=CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


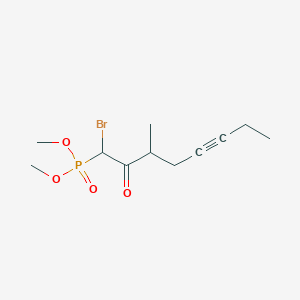

![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
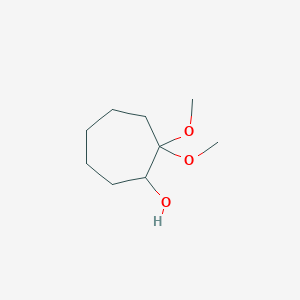
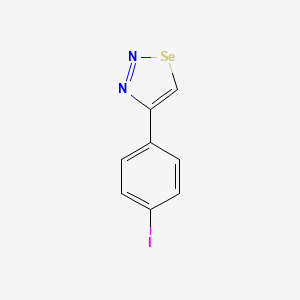
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
